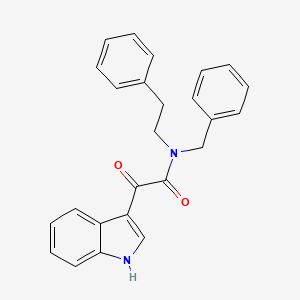

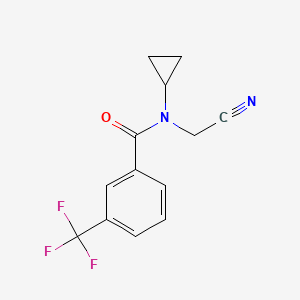

N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide, also known as BIA 10-2474, is a small molecule drug that was developed as a fatty acid amide hydrolase (FAAH) inhibitor. It has been studied for its potential use in treating pain and anxiety disorders. However, due to its adverse effects, it has been withdrawn from clinical trials.

Applications De Recherche Scientifique

Application in Overcoming Glucocorticoid Resistance

- Summary of Application: The compound, referred to as LWX-473 in the study, was used in combination with the classic Glucocorticoid (GC) Dexamethasone (DEX) to enhance the responsiveness of Jurkat cells (a type of T lymphocyte) to GC treatment .

- Methods of Application: The study investigated the potential of LWX-473, in combination with DEX, to enhance the responsiveness of Jurkat cells to GC treatment .

- Results: The findings demonstrate that LWX-473 alone or in combination with DEX significantly improves GC-induced cell apoptosis and arrests the cell cycle in the G1 phase . Notably, the combination of LWX-473 and DEX exhibits superior efficacy in killing Jurkat cells compared to LWX-473 alone .

Application in Inhibiting SARS-CoV-2 RdRp

- Summary of Application: The compound, referred to as N,N-dibenzyl-2((1-methyl-1H-indol-3-yl)thio)acetamide in the study, was used to inhibit SARS-CoV-2 RdRp (RNA-dependent RNA polymerase), a key enzyme in the replication of SARS-CoV-2, the virus that causes COVID-19 .

- Methods of Application: The compound was tested on SARS-CoV-2 RdRp transfected in HEK293T cells. The cells were co-transfected with CoV-Gluc and incubated for 24 hours .

- Results: The study found that the compound decreased the levels of plus and minus strand-Gluc RNA, indicating its potential to inhibit the replication of SARS-CoV-2 .

Application in Synthesis of Other Compounds

- Summary of Application: The compound is used as a starting material in the synthesis of other complex organic compounds .

- Methods of Application: A solution of Methyl 3,5-dichloro-2-oxoindoline-3-carboxylate and N-benzyl-2-(1H-indol-3-yl) ethan-1-amine in 10 mL of MeCN was prepared. To this solution, DIPEA was slowly added at 0 °C. The resulting mixture was then stirred at room temperature for 2 hours .

Propriétés

IUPAC Name |

N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O2/c28-24(22-17-26-23-14-8-7-13-21(22)23)25(29)27(18-20-11-5-2-6-12-20)16-15-19-9-3-1-4-10-19/h1-14,17,26H,15-16,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYJXSRFVTXYQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-[3-[(4-Bromophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2619364.png)

![2-phenyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B2619365.png)

![2-(cyclobutylmethyl)-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2619366.png)

![2-[2-[1-(2,5-Dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2619371.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2619374.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2619379.png)

![1-(2-fluorophenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2619381.png)